3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and a methylpyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to form the pyridinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form different substituted phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various substituted phenyl compounds.
Scientific Research Applications
3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with hydrophobic regions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups and its pyridinone core. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-amino-5-(3-chlorophenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c1-15-7-9(6-11(14)12(15)16)8-3-2-4-10(13)5-8/h2-7H,14H2,1H3 |
InChI Key |
QOFXMZNJHKGUGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.